[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine derivatives, characterized by a sulfur-containing heterocyclic core substituted with fluorine, a 4-methoxyphenyl group, and a phenyl methanone moiety. Its molecular formula is C₂₄H₁₇FNO₄S, with a molecular weight of 442.46 g/mol. The fluorine atom at position 6 introduces electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties via the methoxy substituent.
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-28-18-10-8-17(9-11-18)24-14-21(22(25)15-5-3-2-4-6-15)29(26,27)20-12-7-16(23)13-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSFYPAZCCDZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114655-90-1) is a synthetic organic molecule characterized by a complex structure that includes a benzothiazine core. The presence of fluorine and methoxy groups potentially influences its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structure features a benzothiazine nucleus with substituents that may enhance its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 1114655-90-1 |
| Molecular Weight | 423.5 g/mol |
| Molecular Formula | C23H18FNO4S |
Biological Activity
Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas. The following sections summarize relevant findings from available literature.
Antimicrobial Activity
Preliminary studies indicate that benzothiazine derivatives exhibit antimicrobial properties. The structural components of 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may contribute to its effectiveness against certain pathogens. For instance, similar compounds have shown activity against Staphylococcus aureus and Candida albicans , indicating potential for further exploration in antimicrobial therapy .
Antitumor Potential
Compounds with similar structural motifs have been evaluated for their antitumor properties. For example, studies on related benzothiazine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1) . The dioxido group in the compound may enhance its interaction with cellular targets involved in tumor growth regulation.
Enzyme Inhibition
The compound's structural features suggest possible inhibition of key enzymes involved in disease processes. Research on related compounds indicates dual inhibitory effects against cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's . The presence of the fluorine atom may enhance binding affinity through specific interactions with enzyme active sites.
Case Studies
While direct case studies on 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are sparse, related studies provide insight into its potential applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazine derivatives against common pathogens. Results indicated that compounds with methoxy and halogen substituents exhibited significant antibacterial effects, suggesting that 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could follow similar trends .
- Cytotoxicity Studies : In vitro assays have shown that structurally similar compounds possess cytotoxic effects on cancer cell lines. This highlights the need for further investigation into the specific mechanisms of action for this compound .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Benzothiazine | Methanone Substituent | Notable Features |
|---|---|---|---|---|---|
| [Target] 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₄H₁₇FNO₄S | 442.46 | 4-(4-methoxyphenyl) | Phenyl | Balanced electronic profile; moderate lipophilicity |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-...methanone | C₂₅H₂₂FNO₅S | 467.51 | 4-(3,5-dimethoxyphenyl) | 2,4-dimethylphenyl | Increased steric bulk; enhanced electron donation |
| 4-(4-Butylphenyl)-1,1-dioxido-...methanone | C₂₅H₂₂FNO₃S | 435.51 | 4-(4-butylphenyl) | Phenyl | Higher lipophilicity due to alkyl chain |
| {4-[4-(Benzyloxy)phenyl]-6-fluoro-...}(phenyl)methanone | C₂₈H₂₀FNO₄S | 485.50 | 4-[4-(benzyloxy)phenyl] | Phenyl | Bulky benzyloxy group; potential π-π interactions |
| 4-(4-Butylphenyl)-6-fluoro-...methanone | C₂₆H₂₄FNO₄S | 465.50 | 4-(4-butylphenyl) | 4-methoxyphenyl | Combined alkyl and methoxy effects |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-...}(2,4-dimethylphenyl)methanone | C₂₆H₂₄FN₂O₃S | 471.55 | 4-(4-dimethylaminophenyl) | 2,4-dimethylphenyl | Strong electron donation from dimethylamino group |
Key Comparative Insights
The 3,5-dimethoxyphenyl analog has two methoxy groups, increasing electron density but introducing steric hindrance.
Lipophilicity and Solubility :
- The butyl-substituted analogs show increased lipophilicity due to alkyl chains, which may improve membrane permeability but reduce aqueous solubility.
- The benzyloxy-substituted compound has a bulky aromatic group, further elevating lipophilicity and possibly affecting metabolic stability.
Steric Considerations: The 2,4-dimethylphenyl methanone group in and introduces steric hindrance, which could influence binding to sterically sensitive targets.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a benzothiazine precursor and a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at 254 nm . For fluorinated intermediates, ensure anhydrous conditions to prevent hydrolysis .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and fluorinated benzothiazine moiety (¹⁹F NMR: δ ~-110 ppm for C-F) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- FTIR : Identify key functional groups (C=O stretch ~1680 cm⁻¹, S=O stretches ~1150–1250 cm⁻¹) .
Q. What are the primary biological or pharmacological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., benzothiazine derivatives), potential targets include kinase enzymes or GPCRs . Initial screening can involve:
- In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays).
- Molecular docking using software like AutoDock Vina to predict binding affinities to targets such as COX-2 or 5-lipoxygenase .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of the benzothiazine core be addressed?
- Methodological Answer : Regioselectivity in the cyclization step is influenced by:
- Solvent polarity : Use DMF or DMSO to favor intramolecular cyclization over side reactions.
- Temperature control : Slow heating (60–80°C) minimizes byproduct formation.
- Protecting groups : Introduce temporary protecting groups (e.g., acetyl) on the 4-methoxyphenyl moiety to direct reactivity .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life. For acid-sensitive sulfone groups, stabilize formulations with enteric coatings .
Q. How can computational methods predict the compound’s metabolic pathways?
- Methodological Answer :
- In silico metabolism prediction : Use software like Schrödinger’s MetaSite to identify likely Phase I/II metabolism sites (e.g., demethylation of the methoxy group or sulfone reduction).
- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions, focusing on fluorinated regions due to their electron-withdrawing effects .
Q. What techniques validate the compound’s interaction with cellular targets in complex biological matrices?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., recombinant enzymes).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .
Data Analysis and Optimization
Q. How should researchers handle discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution using LC-MS/MS .
- Metabolite identification : Compare in vitro (microsomal assays) and in vivo (plasma/urine) metabolites to identify active or inhibitory species .
Q. What statistical approaches are recommended for dose-response studies in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
